Fluproquazone
Overview
Description
Fluproquazone is a quinazolinone derivative known for its potent analgesic, antipyretic, and anti-inflammatory effects. It was discovered by Sandoz and marketed under the trade name Tormosyl. Despite its promising pharmacological properties, this compound was withdrawn during development due to liver toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluproquazone involves the formation of the quinazolinone core structure. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.
Introduction of Substituents: The 4-fluorophenyl and 7-methyl groups are introduced via electrophilic aromatic substitution reactions.
Final Assembly: The isopropyl group is added through alkylation reactions.
Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
Selection of Solvents and Catalysts: Choosing appropriate solvents and catalysts to maximize yield and purity.
Reaction Conditions: Controlling temperature, pressure, and reaction time to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Fluproquazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry: As a model compound for studying quinazolinone derivatives and their reactivity.
Biology: Investigating its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: Evaluating its potential as a therapeutic agent for conditions such as osteoarthritis and postoperative pain
Industry: Exploring its use in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Fluproquazone is similar to other quinazolinone derivatives, such as proquazone and celecoxib:
Proquazone: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to traditional NSAIDs.
Uniqueness: this compound’s unique combination of potent analgesic, antipyretic, and anti-inflammatory effects, along with its quinazolinone structure, distinguishes it from other compounds. its development was halted due to liver toxicity, which is a significant drawback compared to other NSAIDs.
Comparison with Similar Compounds
- Proquazone
- Celecoxib
- Ibuprofen
- Naproxen
Properties
CAS No. |
40507-23-1 |
---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |
InChI Key |
ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
40507-23-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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